molecular formula C35H44O8 B564259 2,7-Dideacetoxytaxinine J CAS No. 115810-14-5

2,7-Dideacetoxytaxinine J

Cat. No.: B564259
CAS No.: 115810-14-5
M. Wt: 592.729
InChI Key: RIVHKUMNQRHVLQ-WPPRULKUSA-N
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Description

2,7-Dideacetoxytaxinine J is a natural product belonging to the class of diterpenoid alkaloids. It is a white crystalline solid with a bitter taste. This compound is stable at room temperature but undergoes photodegradation when exposed to bright light . It is extracted from the heartwoods of Taxus cuspidata.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,7-Dideacetoxytaxinine J involves multiple steps, starting from the extraction of raw materials from Taxus cuspidata. The compound is then purified through a series of reactions and purification processes. The detailed synthetic routes and reaction conditions are complex and typically involve the use of organic solvents and reagents.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, scaled up to meet industrial demands. This involves the extraction of the compound from natural sources, followed by purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dideacetoxytaxinine J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2,7-Dideacetoxytaxinine J has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dideacetoxytaxinine J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, including the inhibition of cancer cell growth.

Comparison with Similar Compounds

    Taxol: Another diterpenoid alkaloid with potent anticancer properties.

    Docetaxel: A semi-synthetic derivative of Taxol used in cancer therapy.

    Paclitaxel: A natural product with similar chemical structure and biological activity.

Uniqueness: 2,7-Dideacetoxytaxinine J is unique due to its specific chemical structure and the particular biological activities it exhibits. Unlike other similar compounds, it has distinct properties that make it valuable for specific research and therapeutic applications.

Properties

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHKUMNQRHVLQ-WPPRULKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206647
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115810-14-5
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115810-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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